N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-20(17,15-11-4-2-1-3-5-11)12-6-7-13-14(10-12)19-9-8-18-13/h1-7,10,15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQZSQADENCVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229771 | |
| Record name | 2,3-Dihydro-N-phenyl-1,4-benzodioxin-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307342-04-7 | |
| Record name | 2,3-Dihydro-N-phenyl-1,4-benzodioxin-6-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307342-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-N-phenyl-1,4-benzodioxin-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Sulfonamide Formation
The synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and a sulfonyl chloride derivative (e.g., benzenesulfonyl chloride) in aqueous alkaline media. This step forms the sulfonamide bond under controlled pH conditions. The reaction is monitored by TLC, and the product is isolated by acidification to pH 2–3 with concentrated HCl, yielding a light brown amorphous powder .
Alkylation/Aralkylation at the Sulfonamide Nitrogen
The compound undergoes nucleophilic substitution at the sulfonamide nitrogen, enabling the synthesis of N-substituted derivatives. This reaction involves:
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Reagents : Alkyl/aralkyl halides (e.g., bromoacetamides or alkyl halides) and lithium hydride (LiH) as a base.
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Conditions : Polar aprotic solvents like N,N-dimethylformamide (DMF) at room temperature.
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Mechanism : The sulfonamide’s nitrogen acts as a nucleophile, displacing halides from electrophiles to form substituted derivatives. The reaction is monitored by TLC until completion .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfonamide Formation | Benzodioxine amine, sulfonyl chloride | Aqueous alkaline media, pH 2–3 | Parent sulfonamide |
| Alkylation/Aralkylation | Alkyl/aralkyl halides, LiH | DMF, room temperature | N-substituted sulfonamide derivatives |
Structural Reactivity and Stability
The compound’s reactivity is influenced by its sulfonamide group and benzodioxine core. The sulfonamide’s electron-withdrawing effect enhances the stability of the benzodioxine ring, while the nitrogen’s nucleophilicity facilitates substitution reactions. Studies suggest that substitution at the sulfonamide nitrogen does not significantly alter the benzodioxine ring’s integrity under standard reaction conditions .
Scientific Research Applications
Synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride. The resulting product can be further modified to create a range of derivatives with varying biological activities. The general synthetic route includes:
- Starting Material : 2,3-dihydro-1,4-benzodioxin-6-amine
- Reagents : Benzenesulfonyl chloride and bases like lithium hydride (LiH) in polar aprotic solvents such as DMF.
This method allows for the introduction of various substituents on the benzene ring, leading to a library of sulfonamide derivatives that can be screened for biological activity .
Anti-Diabetic Potential
Research indicates that this compound derivatives exhibit moderate inhibitory activity against the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can lead to reduced blood glucose levels post-meal. The synthesized compounds have shown promise as potential therapeutic agents for managing type 2 diabetes .
| Compound | α-glucosidase Inhibition (IC50) |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide | Moderate activity |
| Substituted derivatives | Varying degrees of activity |
Anti-inflammatory Properties
The sulfonamide derivatives have also been evaluated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit lipoxygenase enzymes, which are involved in the inflammatory response. The inhibition of lipoxygenase may lead to reduced production of inflammatory mediators such as leukotrienes .
| Compound | Lipoxygenase Inhibition |
|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide | Significant inhibition |
| Other derivatives | Variable inhibition |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results indicate that certain derivatives possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
Case Study 1: Anti-Diabetic Activity
A study synthesized a series of sulfonamides based on the benzodioxine scaffold and evaluated their α-glucosidase inhibitory activity. Results showed that some compounds had IC50 values comparable to standard antidiabetic drugs, indicating their potential as new therapeutic agents for diabetes management .
Case Study 2: Anti-inflammatory Studies
Another research project focused on the anti-inflammatory properties of these compounds by assessing their lipoxygenase inhibition capabilities. The findings revealed that specific derivatives significantly inhibited lipoxygenase activity, suggesting their potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the inhibition of enzymes critical for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Antibacterial Activity
- N-Phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (Parent Compound) : Exhibited moderate activity against E. coli (IC₅₀: ~9–10 μg/mL) but was inactive against S. typhi .
- Derivative 5a : Showed the strongest antibacterial activity against E. coli (IC₅₀: 9.22 ± 0.70 μg/mL), comparable to ciprofloxacin (MIC: 8.01 ± 0.12 μg/mL) .
- Derivative 5b : Demonstrated activity against B. subtilis (IC₅₀: 10.44 ± 0.11 μg/mL) .
Enzyme Inhibition
- Lipoxygenase (LOX) Inhibition :
- α-Glucosidase Inhibition :
Structure-Activity Relationships (SAR)
- N-Alkylation/Arylation : Bulky substituents (e.g., 3-phenylpropyl in 5c ) enhance lipoxygenase inhibition, likely due to improved hydrophobic interactions with the enzyme’s active site .
- Electron-Withdrawing Groups : Derivatives with halogenated aryl groups (e.g., 5e ) exhibit enhanced enzyme inhibition, possibly due to increased electrophilicity .
- Sulfonamide Core: The 1,4-benzodioxine-sulfonamide scaffold is critical for antibacterial activity, with minor substitutions (e.g., bromoethyl in 5a) significantly boosting potency .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : Ranges from 287.3 g/mol (methylsulfonyl glycine derivative ) to 430.5 g/mol (piperidinyl-substituted derivative ), influencing bioavailability.
- Polar Surface Area: High values (e.g., 102 Ų for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide ) suggest moderate membrane permeability.
- LogP : Variations in substituents (e.g., XLogP3: 3.6 for fluorophenyl derivatives ) affect lipid solubility and tissue distribution.
Biological Activity
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. This compound features a benzodioxane moiety that has been associated with various pharmacological effects, including anti-inflammatory, anti-diabetic, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides in basic conditions. Characterization techniques such as proton nuclear magnetic resonance (¹H-NMR) and infrared (IR) spectroscopy are employed to confirm the structural integrity of the synthesized compounds .
1. Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of this compound against several key enzymes:
- α-glucosidase : This enzyme plays a critical role in carbohydrate metabolism. The compound exhibited moderate inhibitory activity with IC₅₀ values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC₅₀ = 37.38 μM), indicating its potential as an anti-diabetic agent .
- Acetylcholinesterase (AChE) : While the compound showed weaker inhibitory effects against AChE, it is noteworthy that sulfonamides often contribute to cholinergic modulation .
2. Antimicrobial Activity
N-phenyl derivatives of benzodioxane have demonstrated significant antimicrobial properties against various Gram-positive and Gram-negative bacterial strains. The synthesized sulfonamides were tested against multiple bacterial strains, revealing promising antibacterial activity that supports their potential use in treating infections .
3. Anti-inflammatory Properties
Compounds containing the benzodioxane moiety have been associated with anti-inflammatory effects. The inhibition of lipoxygenase enzymes by these compounds has been noted, suggesting their role in mitigating inflammatory responses .
Case Studies
Several studies have focused on the biological evaluation of this compound and its derivatives:
- Study on Anti-diabetic Potential : A study synthesized new derivatives and evaluated their α-glucosidase inhibition. The results indicated that while some derivatives showed weak activity, others had moderate inhibition levels that could be further explored for therapeutic applications in managing type 2 diabetes .
- Antimicrobial Screening : Another research effort assessed the antimicrobial efficacy of various sulfonamide derivatives against common bacterial pathogens. The results demonstrated that certain compounds exhibited significant antibacterial activity, suggesting their potential as new antibiotic agents .
Table 1: Inhibition Potency Against α-glucosidase
Table 2: Antimicrobial Activity Against Bacterial Strains
Q & A
Q. What are the established synthetic routes for N-phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride derivatives. Key steps include:
- pH control (9–10) using aqueous Na₂CO₃ to deprotonate the amine and activate the sulfonyl chloride .
- Solvent selection (e.g., DMF) and use of LiH as a base for N-alkylation/aralkylation of intermediates .
- Monitoring reaction progress via TLC and optimizing time/temperature for higher yields (e.g., 80% yield in some protocols) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound and its derivatives?
Confirmation of structure relies on:
- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bending modes .
- ¹H-NMR : Peaks for benzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O), aromatic protons (δ 6.8–7.8 ppm), and sulfonamide NH (δ 9–10 ppm) .
- CHN analysis : Elemental composition validation (e.g., C, H, N within ±0.4% of theoretical values) .
Q. How is the antibacterial potential of this compound derivatives assessed?
- Agar diffusion assays : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Minimum inhibitory concentration (MIC) : Compounds like N-(4-chlorobenzyl) derivatives show MIC values of 12.5–25 µg/mL, comparable to standard antibiotics .
Advanced Research Questions
Q. What strategies are employed to enhance α-glucosidase inhibitory activity in derivatives of this compound?
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring improve IC₅₀ values by enhancing sulfonamide hydrogen bonding with enzyme active sites .
- Structural analogs : Derivatives like 7i (IC₅₀ = 86.31 µM) and 7k (IC₅₀ = 81.12 µM) show moderate activity relative to acarbose (IC₅₀ = 37.38 µM) .
- Docking studies : Computational models predict binding affinities to α-glucosidase active sites, guiding SAR optimization .
Q. How can conflicting bioactivity data (e.g., weak vs. moderate enzyme inhibition) be resolved in structure-activity relationship (SAR) studies?
- Statistical rigor : Triplicate experiments with SEM (standard error of the mean) to assess reproducibility .
- Meta-analysis : Cross-referencing data with related compounds (e.g., lipoxygenase inhibitors like 5c and 5e with IC₅₀ ~50 µM vs. Baicalein at 22 µM) .
- Crystallography : Resolving crystal structures (e.g., via X-ray diffraction) to correlate steric/electronic effects with activity .
Q. What methodologies are used to evaluate the therapeutic potential of this compound for Alzheimer’s disease?
- Acetylcholinesterase (AChE) inhibition assays : Measuring IC₅₀ values using Ellman’s method .
- Blood-brain barrier (BBB) permeability predictions : Computational tools (e.g., SwissADME) assess logP and polar surface area for CNS drug candidacy .
- In vivo models : Testing cognitive improvement in transgenic mice, though current studies remain in vitro .
Q. How do reaction conditions influence the regioselectivity of N-substitution in sulfonamide derivatives?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring N-alkylation over O-alkylation .
- Base strength : LiH vs. K₂CO₃ alters reaction kinetics; LiH enhances nucleophilicity of the sulfonamide nitrogen .
- Temperature control : Room temperature minimizes side reactions (e.g., sulfonate ester formation) .
Methodological Considerations
Q. What experimental controls are essential when assessing enzyme inhibition data?
- Positive controls : Acarbose for α-glucosidase, Baicalein for lipoxygenase, and Donepezil for AChE .
- Negative controls : Solvent-only (e.g., DMSO) to rule out non-specific inhibition .
- Blinding protocols : To minimize bias in spectrophotometric readouts (e.g., absorbance at 405 nm for α-glucosidase) .
Q. How can computational tools complement synthetic efforts for derivative optimization?
- Molecular dynamics (MD) simulations : Predict stability of ligand-enzyme complexes over time .
- QSAR models : Relate substituent descriptors (e.g., Hammett σ) to bioactivity .
- ADMET profiling : Early elimination of derivatives with poor pharmacokinetic properties .
Q. What are the pitfalls in interpreting CHN analysis data for sulfonamide derivatives?
- Hydroscopicity : Moisture absorption may skew hydrogen percentages; ensure thorough drying .
- Sulfur content : CHN analyzers do not measure sulfur, requiring independent validation (e.g., gravimetric sulfate tests) .
Tables for Key Data
| Derivative | Biological Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 7i | α-Glucosidase | 86.31 ± 0.11 | |
| 7k | α-Glucosidase | 81.12 ± 0.13 | |
| 5c | Lipoxygenase | 48.2 ± 0.9 | |
| N-(4-Bromophenyl) | Acetylcholinesterase (AChE) | 12.4 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
